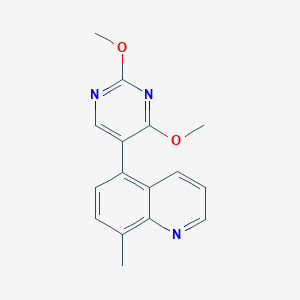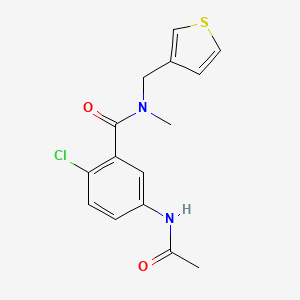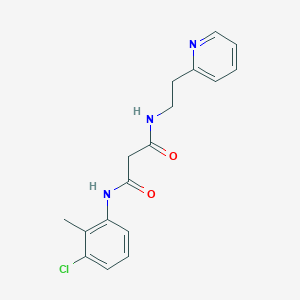
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, AMPA and kainate. It was first synthesized in 1991 by scientists at the University of California, San Francisco, and has since been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mechanism of Action
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline acts as a competitive antagonist of the AMPA and kainate receptors, binding to the receptor site and preventing the activation of the receptor by glutamate. This leads to a decrease in the excitatory activity of the neurons that express these receptors, which can have various physiological and pathological effects depending on the brain region and the specific receptor subtype involved.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the brain region and the specific receptor subtype involved. In general, this compound reduces the excitatory activity of the neurons that express AMPA and kainate receptors, which can lead to a decrease in synaptic plasticity, learning and memory, and epileptic activity. This compound has also been shown to have neuroprotective effects in various models of stroke and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline has several advantages for lab experiments, including its high potency and selectivity for AMPA and kainate receptors, its relative stability and solubility, and its availability from commercial sources. However, this compound also has some limitations, including its potential off-target effects on other glutamate receptor subtypes, its limited bioavailability and brain penetration, and its potential toxicity and side effects at high doses.
Future Directions
There are several future directions for research on 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline and its related compounds. One direction is to develop more potent and selective antagonists of AMPA and kainate receptors, with improved pharmacokinetic properties and reduced toxicity. Another direction is to investigate the role of AMPA and kainate receptors in various neurological and psychiatric disorders, including depression, anxiety, addiction, and schizophrenia. Finally, this compound and related compounds could be used as tools for the development of new therapies for these disorders, based on the modulation of glutamate receptor activity.
Synthesis Methods
The synthesis of 5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline involves several steps, including the condensation of 2,4-dimethoxypyrimidine with ethyl acetoacetate, followed by cyclization with methylamine and the subsequent reaction with 8-bromoquinoline. The final product is obtained through a series of purifications and crystallizations.
Scientific Research Applications
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline has been extensively used in scientific research to study the role of AMPA and kainate receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases. This compound has also been used to investigate the pharmacology of AMPA and kainate receptors, including their structure, function, and allosteric modulation.
Properties
IUPAC Name |
5-(2,4-dimethoxypyrimidin-5-yl)-8-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10-6-7-11(12-5-4-8-17-14(10)12)13-9-18-16(21-3)19-15(13)20-2/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIRDTREIDENLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C3=CN=C(N=C3OC)OC)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N,N-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5907088.png)
![N-(2-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5907095.png)
![1-ethyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5907105.png)
![N-{(2S*,4R*,6S*)-2-isobutyl-6-[5-methoxy-2-(1H-pyrazol-1-yl)phenyl]tetrahydro-2H-pyran-4-yl}acetamide](/img/structure/B5907112.png)
![1-{3-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-3-oxopropyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5907115.png)



![(1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5907152.png)
![N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5907156.png)

![1-{2-[4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]ethyl}pyrrolidin-2-one](/img/structure/B5907178.png)

![ethyl 4-{[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B5907182.png)
